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Compound of Interest

Compound Name: 2-Azaspiro[3.3]heptane

CAS No.: 665-04-3

Cat. No.: B1288461

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Azaspiro[3.3]heptane has emerged as a valuable scaffold in medicinal chemistry and drug

discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that

can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates.

As a bioisostere of piperidine and other cyclic amines, it provides a novel avenue for exploring

chemical space. A thorough understanding of its spectroscopic properties is fundamental for its

synthesis, characterization, and application in the development of new therapeutic agents.

This technical guide provides a concise overview of the spectroscopic data for 2-
Azaspiro[3.3]heptane, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published

experimental data for the parent compound, this guide also includes computed data and

experimental data for a common N-protected derivative, tert-butyl 2-azaspiro[3.3]heptane-2-

carboxylate, to serve as a practical reference.
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Spectroscopic Data
Computed Data for 2-Azaspiro[3.3]heptane
Computational models provide a useful estimation of the expected spectroscopic properties of

2-Azaspiro[3.3]heptane. The following data is sourced from the PubChem database.[1][2]

Property Value

Molecular Formula C₆H₁₁N

Molecular Weight 97.16 g/mol

Exact Mass 97.089149355 Da

Monoisotopic Mass 97.089149355 Da

Experimental Data for a Representative Derivative: tert-
Butyl 2-azaspiro[3.3]heptane-2-carboxylate
As experimental data for the parent 2-Azaspiro[3.3]heptane is not readily available in the

literature, we present the data for its N-Boc protected form, tert-butyl 2-azaspiro[3.3]heptane-

2-carboxylate. The Boc (tert-butoxycarbonyl) group is a common protecting group in organic

synthesis, and its spectral signatures are well-characterized.

¹H NMR (Nuclear Magnetic Resonance)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.84 s 4H H-1, H-3

2.15 t, J=7.5 Hz 4H H-5, H-7

1.85 quint, J=7.5 Hz 2H H-6

1.43 s 9H -C(CH₃)₃ (Boc)

¹³C NMR (Nuclear Magnetic Resonance)
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Chemical Shift (ppm) Assignment

155.7 C=O (Boc)

79.9 -C(CH₃)₃ (Boc)

58.9 C-1, C-3

34.0 C-4 (Spiro center)

32.0 C-5, C-7

28.2 -C(CH₃)₃ (Boc)

14.5 C-6

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹) Intensity Assignment

2977, 2863 Strong C-H stretch (alkane)

1691 Strong C=O stretch (carbamate)

1414 Medium CH₂ bend

1364 Medium C-H bend (tert-butyl)

1156 Strong C-N stretch, C-O stretch

MS (Mass Spectrometry)

m/z Interpretation

198.15 [M+H]⁺ (Calculated for C₁₁H₂₀NO₂: 198.1494)

142.11 [M - C₄H₉O₂ + H]⁺ (Loss of Boc group)

96.08 [M - C₅H₉O₂]⁺ (Loss of Boc-carbonyl)

Experimental Protocols
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The following are general methodologies for obtaining the spectroscopic data presented.

Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans is typically required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (for liquids/oils): Place a thin film of the sample between two salt plates (e.g., NaCl or

KBr).

Solid (as a KBr pellet): Grind a small amount of the solid sample with dry potassium

bromide (KBr) and press into a thin, transparent disk.

Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with

Electron Impact (EI) ionization.

Data Acquisition:

ESI-MS: Infuse the sample solution directly into the ion source. Acquire the mass

spectrum in positive or negative ion mode.

GC-MS: Inject the sample onto a GC column to separate it from any impurities before it

enters the mass spectrometer for ionization and analysis.

Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺,

M⁺). Analyze the fragmentation pattern to gain structural information.

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel

compound like 2-Azaspiro[3.3]heptane.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of
2-Azaspiro[3.3]heptane

Purification
(e.g., Chromatography, Distillation)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Structure Confirmation

Click to download full resolution via product page

General workflow for the synthesis and spectroscopic characterization of 2-
Azaspiro[3.3]heptane.

Analysis Steps

¹H and ¹³C NMR Spectra

Chemical Shift (δ)
- Electronic Environment

Integration
- Proton Ratio

Multiplicity (Splitting)
- Neighboring Protons

¹³C Peaks
- Number of Unique Carbons

Proposed Structure

Click to download full resolution via product page

Logical flow for interpreting NMR spectroscopic data to elucidate molecular structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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